![molecular formula C26H36N6O6 B14166646 N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea} CAS No. 6342-41-2](/img/structure/B14166646.png)
N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea}: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and morpholinylmethylurea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxy-1,1’-biphenyl and an appropriate boronic acid derivative.
Introduction of Urea Groups: The biphenyl intermediate is then reacted with isocyanates to introduce the urea functionalities.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The urea functionalities can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with similar methoxy substitutions.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Contains amino groups instead of urea functionalities.
tBuBrettPhos: A phosphine ligand with a similar biphenyl core but different functional groups.
Uniqueness
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} is unique due to its combination of methoxy, urea, and morpholine groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6342-41-2 |
|---|---|
Molekularformel |
C26H36N6O6 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
1-[2-methoxy-4-[3-methoxy-4-(morpholin-4-ylmethylcarbamoylamino)phenyl]phenyl]-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C26H36N6O6/c1-35-23-15-19(3-5-21(23)29-25(33)27-17-31-7-11-37-12-8-31)20-4-6-22(24(16-20)36-2)30-26(34)28-18-32-9-13-38-14-10-32/h3-6,15-16H,7-14,17-18H2,1-2H3,(H2,27,29,33)(H2,28,30,34) |
InChI-Schlüssel |
PNXDXGINBWVLHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NCN3CCOCC3)OC)NC(=O)NCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


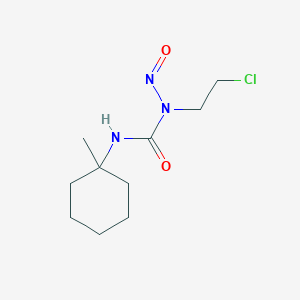
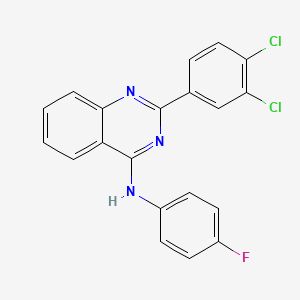

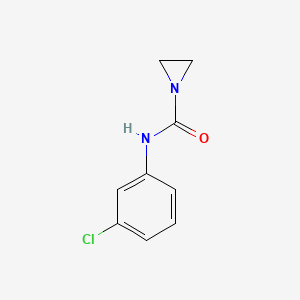
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
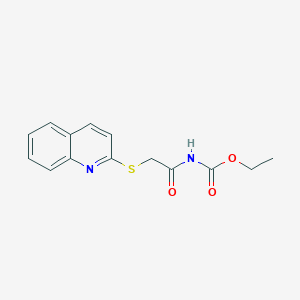
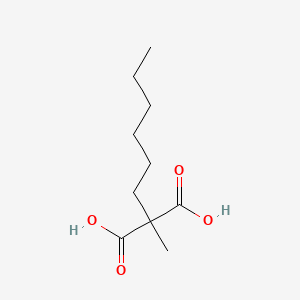
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
